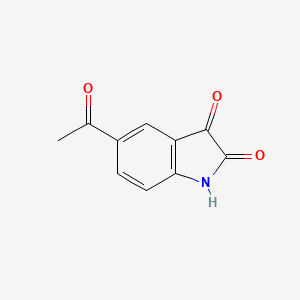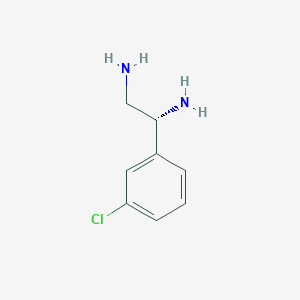
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a chlorophenyl group attached to an ethane backbone with two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.
Chiral Resolution: The resulting racemic mixture is resolved to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of industrial-grade reagents and catalysts, as well as advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
作用機序
The mechanism of action of (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function.
類似化合物との比較
Similar Compounds
(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine: Similar structure but with the chlorine atom in the para position.
(1R)-1-(3-Bromophenyl)ethane-1,2-diamine: Bromine atom instead of chlorine.
(1R)-1-(3-Chlorophenyl)propane-1,2-diamine: Longer carbon chain.
Uniqueness
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine is unique due to the specific positioning of the chlorine atom and the ethane backbone, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
(1R)-1-(3-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11ClN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m0/s1 |
InChIキー |
WZVIRRGVMXESBR-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CN)N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



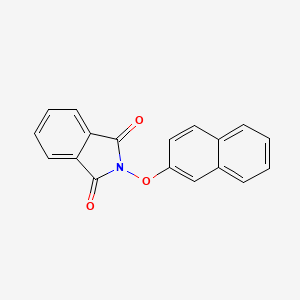


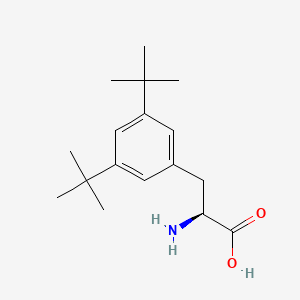
![(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13036142.png)
![2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13036149.png)
![tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
![5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13036156.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13036163.png)
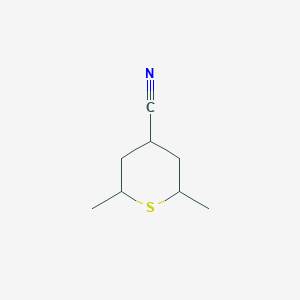
![N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)
